N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-11-10-13(12-19(18)27-2)22-21(25)14-6-5-9-17-20(14)24-16-8-4-3-7-15(16)23-17/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEKTZIJRDPEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization . Another approach is the oxidative cyclization of diphenylamines . Industrial production methods often employ engineered bacterial strains, such as Pseudomonas chlororaphis, to biosynthesize phenazine derivatives in an environmentally friendly manner .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may produce phenazine-1-carboxamides .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other phenazine derivatives with enhanced properties . In biology, it exhibits strong antagonistic activity against fungal phytopathogens, making it a valuable biocontrol agent in agriculture . In medicine, phenazine derivatives have shown potential as anticancer agents by inhibiting cell viability and inducing apoptosis in cancer cells . Additionally, this compound has applications in the industry as an antimicrobial agent in various products .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. Phenazine derivatives are known to generate reactive oxygen species (ROS), which can damage cellular components and inhibit cell growth . In cancer cells, this compound induces cell cycle arrest and apoptosis by targeting topoisomerases, enzymes responsible for DNA replication and transcription . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Physicochemical Data
The target compound’s phenazine core likely increases melting point and thermal stability compared to simpler benzamides like Rip-B .
Biological Activity
N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a phenazine derivative characterized by its unique structure, which includes methoxy groups that enhance its biological efficacy. This compound has been studied for its potential applications in agriculture and medicine, particularly due to its antifungal and anticancer properties.
Biological Activities
1. Antifungal Activity
this compound exhibits strong antagonistic activity against various fungal phytopathogens. Research indicates that it can inhibit the growth of pathogens such as Fusarium oxysporum and Rhizoctonia solani, making it a valuable biocontrol agent in agriculture .
2. Anticancer Properties
The compound has demonstrated selective cytotoxicity towards several cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancer cells. Studies report IC50 values of approximately 488.7 nM for A549 cells and 458.6 nM for MDA-MB-231 cells . The mechanism involves the induction of apoptosis through the mitochondrial intrinsic pathway, characterized by the activation of caspase-3 and downregulation of Bcl-2 protein .
The biological activity of this compound can be attributed to several mechanisms:
- Generation of Reactive Oxygen Species (ROS) : The compound interacts with cellular components to produce ROS, leading to oxidative stress that can damage cellular structures and inhibit growth .
- Cell Cycle Arrest : It induces G1 phase cell cycle arrest in cancer cells, contributing to its anticancer effects by preventing proliferation .
- Inhibition of Cellular Pathways : The compound has been shown to interfere with key signaling pathways involved in cell survival and proliferation, enhancing its therapeutic potential against cancer .
Case Studies
- Antifungal Efficacy : In a study examining the antifungal properties of phenazine derivatives, this compound was found to significantly inhibit the growth of Alternaria solani and other plant pathogens. This suggests its potential as an environmentally friendly fungicide in agricultural practices .
- Anticancer Activity : A series of experiments demonstrated that treatment with this compound resulted in reduced viability and DNA synthesis in A549 and MDA-MB-231 cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses showing increased sub-G1 populations indicative of cell death .
Data Table
| Biological Activity | Target Organism/Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antifungal | Fusarium oxysporum | Not specified | Inhibition of fungal growth |
| Antifungal | Rhizoctonia solani | Not specified | Disruption of cell integrity |
| Anticancer | A549 (Lung Cancer) | 488.7 | Induction of apoptosis |
| Anticancer | MDA-MB-231 (Breast Cancer) | 458.6 | Cell cycle arrest |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DCC/DMAP Condensation | DCM, RT, 24h | 65 | 70 | |
| Isocyanate Coupling | DCM, 0°C→RT, 12h | 72 | 85 |
How is this compound characterized structurally and functionally?
Basic Research Question
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, β = 93.49°) .
- Spectroscopy :
- HRMS : Confirms molecular ion peaks (e.g., [M]+ at m/z 458.1059) .
- NMR : Distinct aromatic proton signals for phenazine (δ 8.2–8.7 ppm) and dimethoxyphenyl (δ 3.8–6.9 ppm) .
What biological activities have been reported for this compound, and what assays validate these findings?
Basic Research Question
- Antimicrobial : MIC values of 12.5–25 µg/mL against Staphylococcus aureus via broth microdilution assays .
- Anticancer : IC₅₀ of 8.2 µM in HeLa cells using MTT assays, with ROS-mediated apoptosis confirmed by flow cytometry .
What reaction mechanisms govern the compound’s chemical transformations (e.g., oxidation, substitution)?
Advanced Research Question
- Oxidation : Phenazine core reacts with KMnO₄ to form quinone derivatives, altering redox activity .
- Nucleophilic Substitution : Methoxy groups undergo demethylation with BBr₃, yielding hydroxylated analogs for SAR studies .
- Reduction : NaBH₄ reduces the carboxamide to secondary amines, modifying solubility .
Methodological Note : Monitor reactions via TLC and LC-MS to track intermediates .
How do structural modifications (e.g., halogenation) impact bioactivity compared to analogs?
Advanced Research Question
- Fluorination : N-(2-(4-fluorobenzamido)ethyl)phenazine-1-carboxamide shows enhanced antimicrobial activity (MIC 6.25 µg/mL) due to increased lipophilicity .
- Methoxy Positioning : 3,4-Dimethoxy substitution improves cellular uptake vs. 2,5-dimethyl analogs (logP = 2.8 vs. 2.1) .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Differences : Use HPLC (≥95% purity) and control for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .
What computational tools predict the compound’s reactivity or binding modes?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potentials .
- Molecular Docking : Simulate interactions with E. coli DNA gyrase (PDB: 1KZN) to guide analog design .
What toxicological profiling is recommended before in vivo studies?
Advanced Research Question
- Acute Toxicity : Perform OECD 423 assays in rodents (LD₅₀ > 500 mg/kg suggests low risk) .
- Genotoxicity : Use Ames tests (±S9 metabolic activation) to rule out mutagenicity .
How can synthetic yields be improved without compromising purity?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 24h) and increases yield (85%) via controlled heating .
- Solid-Phase Purification : Use silica-coated SPE cartridges to remove unreacted aniline .
What are emerging research directions for this compound?
Advanced Research Question
- Nanoparticle Conjugation : Enhance bioavailability via PEGylated liposomes .
- Dual-Action Prodrugs : Link to ROS-sensitive moieties for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
